Introduction: The Strategic Importance of N-Ethyl-2-iodoaniline Hydrochloride
Introduction: The Strategic Importance of N-Ethyl-2-iodoaniline Hydrochloride
An In-Depth Technical Guide to N-Ethyl-2-iodoaniline Hydrochloride: Synthesis, Characterization, and Application
In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. N-Ethyl-2-iodoaniline, and its more readily handled hydrochloride salt, has emerged as a pivotal precursor, particularly for the synthesis of nitrogen-containing heterocycles. The indole nucleus, a privileged scaffold found in a vast array of pharmaceuticals and bioactive natural products, is a primary target accessible from this compound.[1]
The presence of three key functional handles—the nucleophilic secondary amine, the ortho-positioned iodine atom prime for cross-coupling, and the ethyl group for modulating steric and electronic properties—makes this molecule a versatile and powerful tool. This guide provides an in-depth exploration of N-Ethyl-2-iodoaniline hydrochloride, from its fundamental properties and synthesis to its application in robust, field-proven synthetic protocols. The focus is not merely on procedural steps but on the underlying chemical logic that ensures reproducibility and success in a research and development setting.
Section 1: Molecular Profile and Physicochemical Properties
N-Ethyl-2-iodoaniline hydrochloride is the acid salt of the parent free base, N-Ethyl-2-iodoaniline. The protonation of the ethylamino group enhances the compound's stability and often improves its handling characteristics, particularly its solubility in protic solvents. While many reported properties pertain to the free base, they form the foundation for understanding the hydrochloride salt.
The core structure consists of an aniline ring substituted with an iodine atom at the 2-position and an ethyl group on the nitrogen atom.[2] This specific arrangement is crucial for its subsequent reactivity in cyclization reactions.
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
| Chemical Name | N-Ethyl-2-iodoaniline hydrochloride | - |
| Parent Compound Name | N-Ethyl-2-iodoaniline | [2] |
| Parent CAS Number | 133286-16-5 | |
| Molecular Formula | C₈H₁₁ClIN | - |
| Molecular Weight | 283.54 g/mol | - |
| Parent Mol. Formula | C₈H₁₀IN | [2] |
| Parent Mol. Weight | 247.08 g/mol | [3] |
| Appearance | Expected to be a crystalline solid | [4] |
| Solubility (Parent) | Soluble in alcohol, ether, benzene; Insoluble in water. | [5] |
| Solubility (HCl Salt) | Expected to have enhanced solubility in water and polar protic solvents. | - |
| Predicted XlogP (Parent) | 2.9 | [2] |
| SMILES (Parent) | CCNC1=CC=CC=C1I | [2] |
| InChIKey (Parent) | WQNXDOPZKIHJEX-UHFFFAOYSA-N |
Section 2: Synthesis and Quality Control: A Self-Validating Workflow
A hallmark of robust chemical research is the ability to produce and validate the purity of key intermediates. The synthesis of N-Ethyl-2-iodoaniline hydrochloride is a two-step process from commercially available 2-iodoaniline, followed by a rigorous spectroscopic verification that ensures the material's integrity for downstream applications.
Synthesis of N-Ethyl-2-iodoaniline (Free Base)
The synthesis proceeds via a standard N-alkylation of 2-iodoaniline.[1] A common challenge in aniline alkylation is over-alkylation to the tertiary amine. The following protocol employs a controlled addition of the alkylating agent to favor the desired mono-alkylation product.
Experimental Protocol: N-Alkylation of 2-Iodoaniline
-
Inert Atmosphere: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-iodoaniline (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).[6]
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) to the flask to dissolve the starting materials.
-
Alkylating Agent: Slowly add iodoethane or bromoethane (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Causality Insight: The use of a slight excess of the alkylating agent ensures the complete consumption of the starting aniline. The base is crucial for deprotonating the aniline nitrogen, increasing its nucleophilicity to attack the electrophilic ethyl halide.
-
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield pure N-Ethyl-2-iodoaniline.
Preparation of the Hydrochloride Salt
The purified free base is converted to its hydrochloride salt for improved stability and handling.
-
Dissolution: Dissolve the purified N-Ethyl-2-iodoaniline in a minimal amount of anhydrous diethyl ether or dichloromethane.
-
Acidification: Bubble anhydrous hydrogen chloride (HCl) gas through the solution slowly, or add a solution of HCl in diethyl ether dropwise.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Spectroscopic Verification and Purity Assessment
Ensuring the purity of the synthesized material is a critical, self-validating step. A combination of NMR, and Mass Spectrometry is used to confirm the structure and identify any potential impurities, such as unreacted 2-iodoaniline or over-alkylated N,N-diethyl-2-iodoaniline.[7]
Expected Spectroscopic Data (for Parent Compound): [7]
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Protons: ~7.7 (d, 1H), ~7.2 (t, 1H), ~6.6 (d, 1H), ~6.5 (t, 1H)
-
Ethyl Group (CH₂): ~3.2 (q, 2H)
-
Ethyl Group (CH₃): ~1.3 (t, 3H)
-
-
¹³C NMR (CDCl₃): Expected peaks for the aromatic carbons (one bonded to iodine at a characteristic upfield shift), and the two aliphatic carbons of the ethyl group.
-
Mass Spectrometry (ESI+): Expected molecular ion peak [M+H]⁺ at m/z ≈ 248.
Caption: Synthesis and Quality Control Workflow for N-Ethyl-2-iodoaniline HCl.
Section 3: Core Applications in Palladium-Catalyzed Heterocycle Synthesis
The primary utility of N-Ethyl-2-iodoaniline lies in its role as a substrate for palladium-catalyzed reactions to form substituted indoles. Two of the most powerful methods are the Larock Indole Synthesis and a two-step sequence involving Sonogashira coupling followed by cyclization.[1][8]
The Larock Indole Synthesis: A One-Pot Annulation
The Larock indole synthesis is a highly efficient one-pot reaction that constructs 2,3-disubstituted indoles from a 2-iodoaniline and an internal alkyne.[9][10]
Experimental Protocol: Larock Indole Synthesis [1]
-
Setup: To a dry Schlenk tube, add N-Ethyl-2-iodoaniline hydrochloride (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and lithium chloride (LiCl, 1.0 mmol).
-
Causality Insight: Pd(OAc)₂ is the catalyst precursor, which is reduced in situ to the active Pd(0) species. LiCl acts as a crucial additive, facilitating the displacement of other ligands from the palladium center and promoting key steps in the catalytic cycle.[11]
-
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL), followed by the disubstituted alkyne (1.2 mmol) and potassium carbonate (K₂CO₃, 3.0 mmol).
-
Causality Insight: K₂CO₃ is the base. Since the starting material is the hydrochloride salt, an extra equivalent of base is needed to neutralize the HCl and deprotonate the aniline nitrogen for the final cyclization step.
-
-
Reaction: Stir the reaction mixture at 100 °C for 12-24 hours.
-
Workup: After cooling, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed, dried, and concentrated. The final product is purified by chromatography.
Caption: Simplified Catalytic Cycle of the Larock Indole Synthesis.
The Sonogashira Coupling Pathway
An alternative strategy involves an initial Sonogashira coupling of N-Ethyl-2-iodoaniline with a terminal alkyne, followed by a separate cyclization step to form the indole.
Experimental Protocol: Sonogashira Coupling [1]
-
Setup: In a Schlenk tube under an inert atmosphere, combine N-Ethyl-2-iodoaniline hydrochloride (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add a suitable solvent (e.g., THF or DMF) and a base such as triethylamine (Et₃N, 3.0 mmol). The base also serves as a solvent in some cases. Add the terminal alkyne (1.2 mmol).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 50 °C for 4-8 hours, monitoring by TLC.
-
Workup: Upon completion, the mixture is typically filtered to remove amine salts, and the filtrate is concentrated. The residue is then subjected to a standard aqueous workup and purified by chromatography to yield the 2-alkynyl-N-ethylaniline intermediate. This intermediate can then be cyclized to the corresponding indole using various methods (e.g., base- or electrophile-mediated).
Section 4: Safety and Handling
As a responsible scientist, a thorough understanding of a compound's hazards is non-negotiable. The safety profile is based on data for the parent aniline and related compounds.
-
Hazard Classification: N-Ethyl-2-iodoaniline is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[9]
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[9]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[9]
-
-
Storage: Keep the container tightly closed in a dry, well-ventilated place. The parent compound is light-sensitive, so storage in an amber vial is recommended.[4][14]
-
First Aid:
Conclusion
N-Ethyl-2-iodoaniline hydrochloride is more than just a chemical intermediate; it is a precisely designed tool for synthetic innovation. Its utility, grounded in the robust and predictable nature of palladium-catalyzed cross-coupling chemistry, provides researchers with a reliable pathway to complex and medicinally relevant indole scaffolds. By understanding the causality behind the synthetic protocols and adhering to rigorous standards of purity verification and safe handling, scientists can fully leverage the power of this versatile building block to accelerate discovery in drug development and materials science.
References
-
Larock indole synthesis. In: Wikipedia. ; 2023. Accessed February 24, 2026. [Link]
-
Larock indole synthesis. Grokipedia. Accessed February 24, 2026. [Link]
-
Larock Indole Synthesis. SynArchive. Accessed February 24, 2026. [Link]
-
Sonogashira coupling. In: Wikipedia. ; 2024. Accessed February 24, 2026. [Link]
-
Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC. Accessed February 24, 2026. [Link]
-
Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke Vertices. Published January 19, 2023. Accessed February 24, 2026. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Accessed February 24, 2026. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Published February 10, 2021. Accessed February 24, 2026. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Published August 5, 2024. Accessed February 24, 2026. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Published November 22, 2023. Accessed February 24, 2026. [Link]
-
N-ethyl-2-iodoaniline hydrochloride (C8H10IN). PubChemLite. Accessed February 24, 2026. [Link]
-
Aniline, n-ethyl-, hydrochloride. NIST WebBook. Accessed February 24, 2026. [Link]
- CN112341341A - Preparation method of N-ethylaniline.
-
A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. RSC. Accessed February 24, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - N-ethyl-2-iodoaniline hydrochloride (C8H10IN) [pubchemlite.lcsb.uni.lu]
- 3. 133286-16-5|N-Ethyl-2-iodoaniline|BLD Pharm [bldpharm.com]
- 4. 2-Iodoaniline | 615-43-0 [chemicalbook.com]
- 5. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. synarchive.com [synarchive.com]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
